N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide, also known as INCB3619, is a small molecule inhibitor that has been under scientific research for its potential use in treating various types of cancers.
Wirkmechanismus
N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide acts as a selective inhibitor of the c-MET receptor tyrosine kinase, which is involved in various cellular processes such as cell proliferation, survival, and migration. By inhibiting c-MET, N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide can block the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide has been shown to have a potent inhibitory effect on c-MET activity in cancer cells, leading to a reduction in cell proliferation and an increase in apoptosis. Additionally, N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide has been shown to have anti-angiogenic effects, which can help to reduce the blood supply to tumors and limit their growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high selectivity for c-MET, which can help to minimize off-target effects. However, one of the limitations of using N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide, including exploring its combination with other chemotherapeutic agents, investigating its potential use in treating other types of cancers, and developing new formulations that can improve its solubility and bioavailability.
In conclusion, N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide is a promising small molecule inhibitor that has shown potential in treating various types of cancers. Its selective inhibition of c-MET and anti-tumor effects make it a valuable tool for scientific research and a potential candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and explore its potential in treating other types of cancers.
Synthesemethoden
N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide has been described in detail in scientific literature and involves the use of various organic solvents and reagents.
Wissenschaftliche Forschungsanwendungen
N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide has been under scientific research for its potential use in treating various types of cancers. Studies have shown that N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide can inhibit the growth of cancer cells in vitro and in vivo, and can also enhance the anti-tumor activity of other chemotherapeutic agents.
Eigenschaften
Produktname |
N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide |
---|---|
Molekularformel |
C21H16N4O5 |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-nitro-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C21H16N4O5/c1-13(14-2-4-16(5-3-14)24-9-8-22-12-24)23-20(26)18-11-15-10-17(25(28)29)6-7-19(15)30-21(18)27/h2-13H,1H3,(H,23,26) |
InChI-Schlüssel |
CSZNAUMEUWTBGB-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)NC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)NC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.